4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde 4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC15801110
InChI: InChI=1S/C17H14O3S/c18-16(13-3-1-12(11-21)2-4-13)14-5-7-15(8-6-14)17-19-9-10-20-17/h1-8,11,17H,9-10H2
SMILES:
Molecular Formula: C17H14O3S
Molecular Weight: 298.4 g/mol

4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde

CAS No.:

Cat. No.: VC15801110

Molecular Formula: C17H14O3S

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde -

Specification

Molecular Formula C17H14O3S
Molecular Weight 298.4 g/mol
IUPAC Name 4-[4-(1,3-dioxolan-2-yl)benzoyl]thiobenzaldehyde
Standard InChI InChI=1S/C17H14O3S/c18-16(13-3-1-12(11-21)2-4-13)14-5-7-15(8-6-14)17-19-9-10-20-17/h1-8,11,17H,9-10H2
Standard InChI Key PUNIYJABWHBMEK-UHFFFAOYSA-N
Canonical SMILES C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C=S

Introduction

4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde is a complex organic compound that belongs to the class of thioethers and dioxolanes. It is characterized by the presence of a sulfur atom within its structure, along with a dioxolane ring and a thiobenzaldehyde moiety. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique chemical properties.

Synthesis and Preparation

The synthesis of 4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde typically involves organic reactions that require controlled conditions, such as inert atmospheres and specific solvents like dichloromethane or tetrahydrofuran. The starting materials may include benzaldehyde derivatives and dioxolanes. The exact synthetic route can vary depending on the desired yield and purity of the final product.

Potential Applications

This compound has potential applications in medicinal chemistry and organic synthesis due to its unique functional groups. Compounds with similar structures often exhibit pharmacological properties, although specific biological activities of 4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde have not been extensively studied.

FieldPotential Use
Medicinal ChemistryPharmacological properties
Organic SynthesisUnique reactivity

Research Findings and Challenges

Research into the biological activity of 4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde is limited. Further studies are needed to elucidate its mechanism of action and potential therapeutic applications. The compound's interactions with biological molecules are crucial for understanding its effects in biological systems.

Comparison with Related Compounds

Compounds with similar structures, such as 2-[3-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde, share some chemical properties but differ in their specific functional groups and reactivity. For example, 1,3-Dioxolane lacks the thiobenzaldehyde functionality, while Thiobenzaldehyde lacks the dioxolane ring.

CompoundStructure FeaturesUnique Aspects
1,3-DioxolaneContains a dioxole ringSimpler structure without thiobenzaldehyde
ThiobenzaldehydeContains a thiocarbonyl groupLacks dioxole functionality
BenzoylthioureaContains a thiourea groupDifferent reactivity due to sulfur-nitrogen bonding

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator